9-cis-Retinoic acid, also known as Alitretinoin or Panretin, is an endogenous retinoid, a class of chemical compounds derived from Vitamin A [, , ]. It plays a crucial role in various biological processes, including cell growth, differentiation, and embryonic development []. It acts as a ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) [], a unique property compared to other retinoids like all-trans-retinoic acid, which primarily bind to RARs [, ].
9-Cis-retinoic acid is a significant metabolite of vitamin A, playing a crucial role in various biological processes. It is known for its high affinity as a ligand for the retinoid X receptor and its ability to activate retinoic acid receptors. This compound has been implicated in regulating gene expression related to cellular differentiation, proliferation, and apoptosis. Its unique structure allows it to interact with nuclear receptors, influencing developmental and physiological processes.
9-Cis-retinoic acid can be derived from dietary sources of vitamin A, such as retinol, which is converted through enzymatic processes in the body. It can also be synthesized chemically in laboratories for research and therapeutic applications. The compound is commercially available from various suppliers, including Amersham Life Science.
9-Cis-retinoic acid belongs to the class of retinoids, which are derivatives of vitamin A. It is categorized under the group of retinoic acids, specifically as a geometric isomer of all-trans-retinoic acid. Its classification is essential for understanding its biochemical interactions and pharmacological properties.
The synthesis of 9-cis-retinoic acid involves several methodologies, each with varying complexity and yield:
The synthesis often requires careful control of reaction conditions to prevent isomerization and degradation. High-performance liquid chromatography (HPLC) is commonly employed for purification and analysis of the final product to ensure high purity levels.
The molecular formula of 9-cis-retinoic acid is C20H28O2. Its structure features a conjugated double bond system that contributes to its biological activity:
9-Cis-retinoic acid participates in various chemical reactions typical of retinoids:
The reactions involving 9-cis-retinoic acid often require specific conditions such as light protection or inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism through which 9-cis-retinoic acid exerts its effects primarily involves binding to nuclear receptors:
Research indicates that 9-cis-retinoic acid can regulate numerous genes involved in development and metabolism, highlighting its importance in physiological processes.
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are frequently used to characterize its properties and confirm purity .
9-Cis-retinoic acid has several scientific uses:
Its unique properties make it a valuable compound in both research settings and potential therapeutic applications .
9-cis-retinoic acid (9cRA) is a unique endogenous retinoid capable of activating two distinct nuclear receptor families: retinoic acid receptors (RARα, β, γ) and retinoid X receptors (RXRα, β, γ). This dual ligand specificity arises from 9cRA’s flexible stereochemistry, which allows conformational adaptation to both receptor types’ ligand-binding domains (LBDs). RARs exclusively form heterodimers with RXRs, whereas RXRs serve as obligatory heterodimeric partners for multiple nuclear receptors. Upon binding, 9cRA induces conformational changes in the RXR LBD, particularly in helix H12, facilitating coactivator recruitment. For RARs, 9cRA binding displaces corepressors (e.g., NCoR/SMRT) and recruits coactivators (e.g., SRC/p160 family), initiating target gene transcription [2] [4].
Table 1: Receptor Binding Specificity of 9-cis-Retinoic Acid
Receptor Type | Subtypes Activated | Binding Affinity (Kd) | Primary Dimerization Partner |
---|---|---|---|
RAR | α, β, γ | 10–20 nM | RXR |
RXR | α, β, γ | 5–15 nM | RAR, PPAR, LXR, FXR |
RXR heterodimers are classified as "permissive" or "non-permissive" based on their responsiveness to RXR ligands. Permissive heterodimers (e.g., RXR-PPARγ, RXR-LXR, RXR-FXR) allow transcriptional activation by 9cRA alone, even without ligand binding to the partner receptor. For example, 9cRA synergizes with peroxisome proliferator-activated receptor gamma (PPARγ) agonists to induce acyl-CoA oxidase expression—a key enzyme in peroxisomal fatty acid β-oxidation. This synergy occurs because 9cRA-RXR binding stabilizes the heterodimer-DNA complex, enhancing coactivator recruitment. In contrast, non-permissive heterodimers (e.g., RXR-TR, RXR-VDR) require ligand binding only to the partner receptor (thyroid hormone or vitamin D, respectively); 9cRA alone cannot activate these complexes. Here, RXR functions as a silent partner, and its ligand-binding pocket remains inaccessible. The RXR-PPARγ heterodimer exemplifies permissiveness in adipogenesis regulation, where 9cRA antagonizes PPARγ-driven lipid accumulation [1] [6].
Table 2: RXR Heterodimer Classification and Functional Responses to 9cRA
Heterodimer Type | Partner Receptor | 9cRA Sensitivity | Biological Pathway |
---|---|---|---|
Permissive | PPARγ | Agonist | Adipogenesis, Lipid Metabolism |
Permissive | LXR | Agonist | Cholesterol Homeostasis |
Permissive | FXR | Agonist | Bile Acid Synthesis |
Non-Permissive | TR (Thyroid) | Antagonist* | Thermogenesis |
Non-Permissive | VDR (Vitamin D) | None | Calcium Homeostasis |
*9cRA may antagonize TR activation by competing for RXR dimerization.
The RAR-RXR heterodimer binds to specific DNA sequences termed retinoic acid response elements (RAREs), typically composed of direct repeats (DR) of the consensus motif 5′-PuG(G/T)TCA-3′ separated by 1, 2, or 5 nucleotides (DR1, DR2, DR5). 9cRA binding induces allosteric changes in the heterodimer, enabling:
In adipocytes, 9cRA suppresses PPARγ and RXRα gene expression by destabilizing their DR1-bound RXR-PPARγ complexes. This occurs independently of RXR activation, as RXR antagonists fail to reverse 9cRA-induced receptor downregulation [1] [7].
Table 3: Retinoic Acid Response Elements (RAREs) Regulated by 9cRA
Target Gene | RARE Configuration | Biological Outcome | 9cRA Effect |
---|---|---|---|
RARβ | DR5 | Autoregulation of RA signaling | Activation |
CYP26A1 | DR5 | Retinoic acid catabolism | Activation |
PPARγ | DR1 | Adipocyte differentiation | Repression |
Acyl-CoA Oxidase | DR1 | Fatty acid β-oxidation | Synergistic activation (with PPARγ agonist) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7